molecular formula C19H21N3O4S B2450474 6-Acetyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-96-8

6-Acetyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2450474
CAS No.: 864927-96-8
M. Wt: 387.45
InChI Key: DOEIBKHAGGLRSY-UHFFFAOYSA-N
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Description

6-Acetyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a chemical compound featuring a tetrahydrothieno[2,3-c]pyridine core, a scaffold recognized for its significant value in medicinal chemistry and pesticide development . This scaffold is known to be incorporated into compounds evaluated for a range of biological activities . The specific structural motifs present in this compound, including the thiophene and pyridine rings, are associated with potential inhibitory effects against plant pathogenic fungi . Recent scientific investigations have highlighted that derivatives based on the 4,5,6,7-tetrahydrothienopyridine structure represent a promising lead scaffold for the development of novel fungicides . Some such derivatives have demonstrated promising antifungal activity against agriculturally relevant fungi including C. arachidicola , R. solani , and S. sclerotiorum , with studies suggesting their molecular mode of action may involve the inhibition of nitrogen metabolism and the proteasome pathway . Furthermore, compounds sharing this core structure have been synthesized and assessed for diverse pharmacological properties, such as anti-inflammatory and antitumor activities, underscoring the versatility and research potential of this chemical class . This product is provided exclusively for research purposes in laboratory settings. It is strictly for research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

6-acetyl-2-[(4-ethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-3-26-13-6-4-12(5-7-13)18(25)21-19-16(17(20)24)14-8-9-22(11(2)23)10-15(14)27-19/h4-7H,3,8-10H2,1-2H3,(H2,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEIBKHAGGLRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Acetyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of thieno[2,3-c]pyridines and features an acetyl group and an ethoxybenzamide moiety. Its molecular formula is C13H16N3O2SC_{13}H_{16}N_{3}O_{2}S with a molecular weight of 284.35 g/mol. The structural representation is crucial for understanding its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including anti-cancer, anti-inflammatory, and antimicrobial effects.

1. Anti-Cancer Activity

Several studies have highlighted the anti-cancer potential of thieno[2,3-c]pyridine derivatives. For instance:

  • Mechanism : These compounds often induce apoptosis in cancer cells through the activation of specific signaling pathways such as PI3K/Akt and MAPK pathways.
  • Case Study : A recent study demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer) with IC50 values ranging from 5 to 20 µM .

2. Anti-Microbial Activity

The compound's structural features suggest potential anti-microbial properties.

  • Mechanism : The thieno[2,3-c]pyridine core has been associated with inhibition of bacterial growth by disrupting cellular processes.
  • Case Study : In vitro studies have shown that related compounds exhibit inhibitory concentrations (IC50) against pathogenic strains such as Staphylococcus aureus and Escherichia coli at concentrations below 100 µg/mL .

Pharmacological Studies

Pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound:

Study Type Findings
In vitro cytotoxicitySignificant growth inhibition in cancer cell lines (GI50 < 10 µM) .
Anti-microbial testsEffective against Gram-positive and Gram-negative bacteria .
Mechanistic studiesInduction of apoptosis through mitochondrial pathways .

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound contains a thieno[2,3-c]pyridine core fused with a tetrahydrothiophene ring. Substituents like the 4-ethoxybenzamido group enhance lipophilicity, potentially improving membrane permeability, while the acetyl moiety may stabilize the molecule against metabolic degradation. The ethoxy group can modulate solubility, though exact solubility data for this compound remains uncharacterized .

Q. What synthetic strategies are commonly employed for constructing the thieno[2,3-c]pyridine scaffold?

Synthesis involves multi-step reactions: (1) Cyclocondensation of aminothiophene derivatives with ketones or aldehydes to form the fused ring system. (2) Acylation at the 2-position using 4-ethoxybenzoyl chloride. (3) Introduction of the acetyl group via nucleophilic substitution or Friedel-Crafts alkylation. Solvents like DMF or DMSO are used to stabilize intermediates, with reaction temperatures optimized between 60–100°C .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirms regiochemistry of substituents (e.g., acetyl vs. ethoxybenzamido placement).
  • HPLC-MS : Assesses purity (>95% typical for research-grade material) and identifies byproducts from incomplete acylation.
  • X-ray Crystallography : Resolves stereochemical ambiguities in the tetrahydrothieno ring system .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically addressed?

Discrepancies may arise from variations in:

  • Purity : Impurities ≥5% can skew assay results (use HPLC-MS for batch validation) .
  • Assay Conditions : Buffer pH or solvent polarity (e.g., DMSO concentration) may alter compound stability. Standardize protocols using IC50 values in triplicate .
  • Cell Line Variability : Test across multiple cell lines (e.g., HEK293 vs. HepG2) to confirm target specificity .

Q. What computational approaches enhance reaction design for derivatives of this compound?

  • Quantum Chemical Calculations : Predict transition states for acylation steps to optimize reaction yields.
  • Machine Learning : Train models on existing reaction datasets to predict optimal solvents (e.g., acetonitrile vs. THF) and catalysts (e.g., DMAP vs. pyridine).
  • Molecular Dynamics : Simulate solvent effects on intermediate stability .

Q. How can solubility limitations be overcome in pharmacological studies?

  • Co-solvent Systems : Use PEG-400 or cyclodextrins to improve aqueous solubility.
  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., phosphate esters) at the carboxamide position.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. What methodologies validate the compound’s mechanism of action in enzyme inhibition assays?

  • Kinetic Studies : Measure KiK_i values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.
  • Docking Simulations : Align the compound’s 3D structure with enzyme active sites (e.g., kinase domains) using AutoDock Vina.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm target engagement .

Methodological Frameworks

Q. How are safety protocols integrated into experimental workflows?

  • Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the ethoxy group.
  • PPE : Use nitrile gloves and fume hoods during synthesis to avoid dermal exposure.
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl from acylation) with sodium bicarbonate before disposal .

Q. What cross-disciplinary approaches advance research on this compound?

  • Chemical Engineering : Apply membrane separation technologies (e.g., nanofiltration) to purify intermediates .
  • Materials Science : Develop conductive polymers incorporating the thieno[2,3-c]pyridine core for biosensor applications .

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